
2-(2-Methyl-2-nitropropyl)cyclooctan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyl-2-nitropropyl)cyclooctan-1-one is an organic compound with the molecular formula C12H21NO3 It is a cyclooctane derivative with a nitro group and a methyl group attached to the second carbon of the propyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-2-nitropropyl)cyclooctan-1-one typically involves the nitration of 2-methyl-2-propylcyclooctan-1-one. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration of reactants. This ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methyl-2-nitropropyl)cyclooctan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include halides and amines.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclooctanone derivatives.
Applications De Recherche Scientifique
2-(2-Methyl-2-nitropropyl)cyclooctan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Methyl-2-nitropropyl)cyclooctan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-2-(2-methyl-2-nitropropyl)cyclooctan-1-one: Similar structure with an additional hydroxyl group.
2-Methyl-2-nitropropylcyclohexanone: Similar structure with a cyclohexane ring instead of a cyclooctane ring.
Uniqueness
2-(2-Methyl-2-nitropropyl)cyclooctan-1-one is unique due to its specific combination of a cyclooctane ring with a nitro and methyl group on the propyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Numéro CAS |
89718-59-2 |
|---|---|
Formule moléculaire |
C12H21NO3 |
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
2-(2-methyl-2-nitropropyl)cyclooctan-1-one |
InChI |
InChI=1S/C12H21NO3/c1-12(2,13(15)16)9-10-7-5-3-4-6-8-11(10)14/h10H,3-9H2,1-2H3 |
Clé InChI |
XRNUDBLBIVESNE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1CCCCCCC1=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-](/img/structure/B14376829.png)
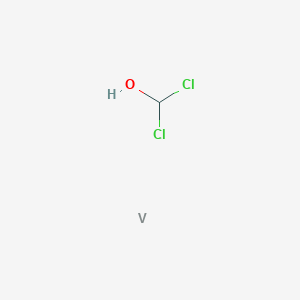


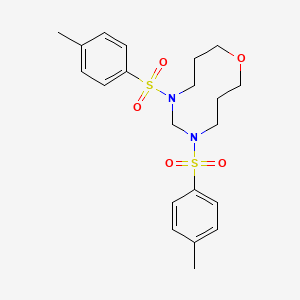

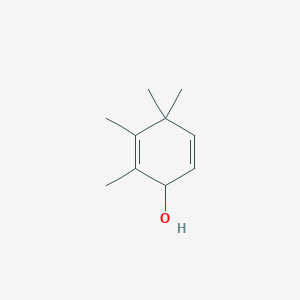
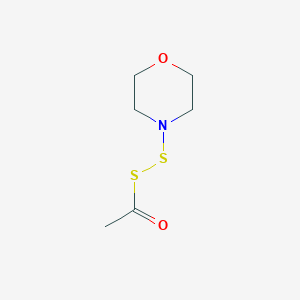
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole](/img/structure/B14376889.png)
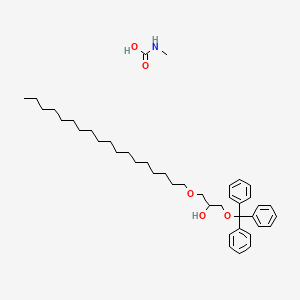

![1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride](/img/structure/B14376900.png)
